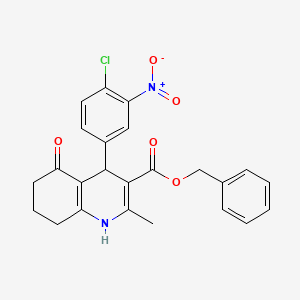
4-(2,5-dichlorophenoxy)-N,N-diethyl-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dichlorophenoxy)-N,N-diethyl-1-butanamine, commonly known as 2,4-D, is a widely used herbicide. It belongs to the phenoxy herbicide family and is highly effective in controlling broadleaf weeds. 2,4-D has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 2,4-D involves the disruption of plant growth and development. It works by mimicking the action of the plant hormone auxin, which regulates various processes such as cell elongation, root development, and fruit development. 2,4-D disrupts the normal functioning of auxin, leading to abnormal growth and development of the plant, eventually resulting in its death.
Biochemical and Physiological Effects
2,4-D has been shown to have various biochemical and physiological effects on plants. It affects the expression of genes involved in cell division, elongation, and differentiation. It also affects the levels of various plant hormones such as auxin, cytokinin, and gibberellin. Additionally, 2,4-D has been shown to have effects on plant metabolism and photosynthesis.
实验室实验的优点和局限性
2,4-D has several advantages for use in lab experiments. It is a widely available and inexpensive herbicide, making it easy to obtain and use. It is also highly effective in controlling broadleaf weeds, making it ideal for studying plant growth and development. However, 2,4-D has some limitations, such as its potential toxicity to non-target organisms and the need for careful handling and disposal.
未来方向
There are several future directions for research on 2,4-D. One area of focus is the development of new formulations and application methods that reduce the potential for off-target effects. Another area of research is the study of the effects of 2,4-D on non-target organisms such as insects and microorganisms. Additionally, research on the potential use of 2,4-D as a plant growth regulator in crops and horticulture is an area of interest.
Conclusion
In conclusion, 2,4-D is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It is an important tool for studying plant growth and development, but its potential toxicity to non-target organisms and the need for careful handling and disposal must be considered. Further research is needed to develop new formulations and application methods that reduce the potential for off-target effects and to explore new areas of application for 2,4-D.
合成方法
The synthesis of 2,4-D involves the reaction of 2,5-dichlorophenol with diethylamine in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure 2,4-D. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
2,4-D has been extensively studied for its scientific research application. It is widely used in agriculture to control broadleaf weeds in crops such as corn, wheat, and soybeans. It is also used in non-agricultural settings such as golf courses, parks, and residential lawns. Apart from its use as a herbicide, 2,4-D is also used as a plant growth regulator, defoliant, and desiccant.
属性
IUPAC Name |
4-(2,5-dichlorophenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-3-17(4-2)9-5-6-10-18-14-11-12(15)7-8-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKWPGBYSUTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)
![2-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B5218395.png)
![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)
![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5218442.png)

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)
![2-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5218457.png)

![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)